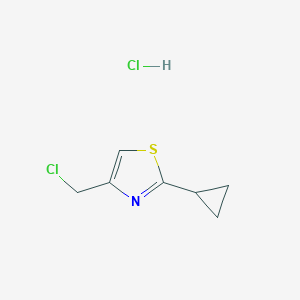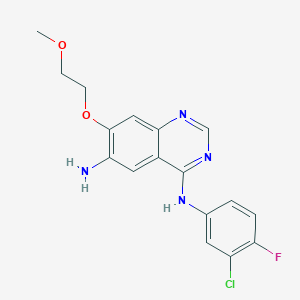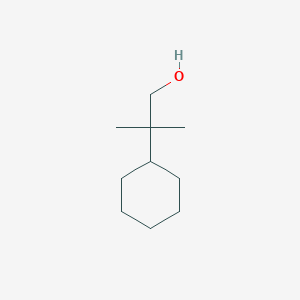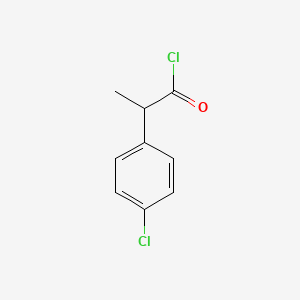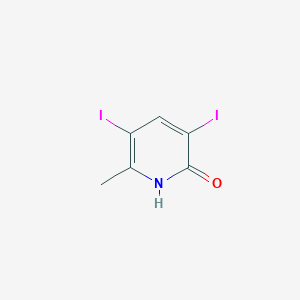
3,5-Diiodo-6-methylpyridin-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diiodo-6-methylpyridin-2-OL is a chemical compound derived from pyridine. Its molecular formula is C6H5I2NO . It is also known as DIOM.
Synthesis Analysis
The synthesis of pyridine derivatives like 3,5-Diiodo-6-methylpyridin-2-OL can be achieved through the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method is promising for the preparation of various pyridin-5-ols and pyridin-N-oxides .Molecular Structure Analysis
The molecular weight of 3,5-Diiodo-6-methylpyridin-2-OL is 360.92 . The structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Pyridinols and pyridinamines, like 3,5-Diiodo-6-methylpyridin-2-OL, are important intermediates with many applications in the chemical industry . They can be converted into their 5-hydroxy derivatives . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .科学的研究の応用
Catalytic Applications in Organic and Macromolecular Chemistry
3,5-Diiodo-6-methylpyridin-2-OL, as a pyridine derivative, is closely related to terpyridines, which are used in various research fields. Terpyridines and their transition metal complexes have been applied in materials science, biomedicinal chemistry, and organometallic catalysis. These compounds are involved in a range of reactions, including artificial photosynthesis, biochemical transformations, and polymerization reactions, signifying their importance in organic and macromolecular chemistry (Winter, Newkome, & Schubert, 2011).
Structural Characterization and Electroluminescent Properties
Research on mono-cyclometalated Pt(II) complexes, involving compounds like 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine, demonstrates the structural and electroluminescent properties of these complexes. The study of such complexes provides insights into the characteristics of pyridine derivatives, including 3,5-Diiodo-6-methylpyridin-2-OL (Ionkin, Marshall, & Wang, 2005).
Formation Pathways in Foods
Research on the formation of pyridin-3-ols, including 6-(hydroxymethyl)pyridin-3-ol, in foods underlines the significance of pyridine derivatives in food chemistry. These compounds are produced from 2-oxofurans when subjected to thermal heating and in the presence of ammonia, highlighting a pathway relevant to the broader class of pyridine derivatives (Hidalgo, Lavado-Tena, & Zamora, 2020).
Antimicrobial and Antioxidant Activities
Studies on 3-acetyl-2-aryl-2H/methyl-5-[3-(6-methylpyridinyl)]-2,3-dihydro-[1,3,4]-oxadiazole derivatives, closely related to 3,5-Diiodo-6-methylpyridin-2-OL, have shown promising antimicrobial and antioxidant activities. These studies demonstrate the potential biological applications of pyridine derivatives in the field of medicinal chemistry (Shyma et al., 2013).
Inhibition of Prion Replication
Research on 2-Aminopyridine-3,5-dicarbonitrile compounds, which are structurally related to 3,5-Diiodo-6-methylpyridin-2-OL, has shown their efficacy in inhibiting prion replication in cultured cells. This highlights the potential of pyridine derivatives in the study of neurodegenerative diseases (May et al., 2007).
将来の方向性
The future directions of research on 3,5-Diiodo-6-methylpyridin-2-OL could involve exploring its potential applications in the pharmaceutical industry, given that pyridine derivatives are in high demand as synthons for pharmaceutical products . Additionally, the regioselective oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides , which could be further explored.
特性
IUPAC Name |
3,5-diiodo-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I2NO/c1-3-4(7)2-5(8)6(10)9-3/h2H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTNOEZVLBPWNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623326 |
Source


|
| Record name | 3,5-Diiodo-6-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diiodo-6-methylpyridin-2-OL | |
CAS RN |
858851-91-9 |
Source


|
| Record name | 3,5-Diiodo-6-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate](/img/structure/B1358295.png)
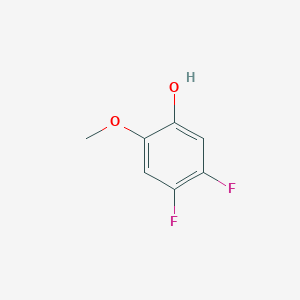
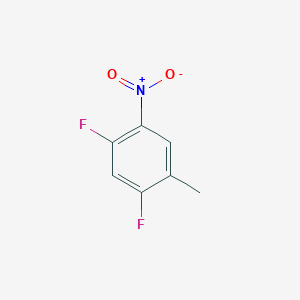

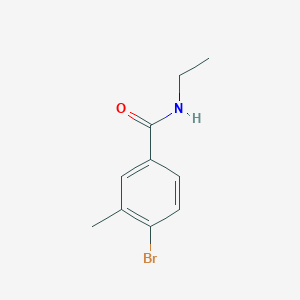

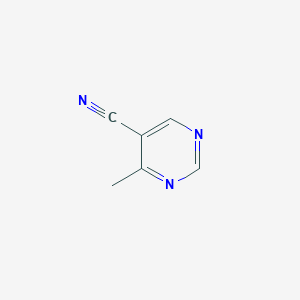
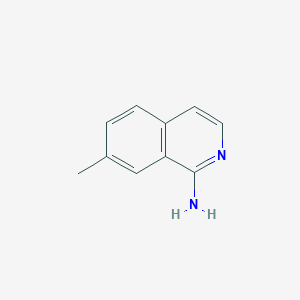
![5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1358319.png)
